Cas no 1250752-13-6 (1-2-bromo-1-(2-methylpropoxy)ethyl-2-methoxybenzene)

1-2-bromo-1-(2-methylpropoxy)ethyl-2-methoxybenzene structure
1250752-13-6 structure
Product name:1-2-bromo-1-(2-methylpropoxy)ethyl-2-methoxybenzene
CAS No:1250752-13-6
MF:C13H19BrO2
Molecular Weight:287.192763566971
CID:6263552
PubChem ID:62112361

1-2-bromo-1-(2-methylpropoxy)ethyl-2-methoxybenzene 化学的及び物理的性質

名前と識別子

    • 1-2-bromo-1-(2-methylpropoxy)ethyl-2-methoxybenzene
    • EN300-1133256
    • 1250752-13-6
    • 1-[2-bromo-1-(2-methylpropoxy)ethyl]-2-methoxybenzene
    • AKOS011392152
    • インチ: 1S/C13H19BrO2/c1-10(2)9-16-13(8-14)11-6-4-5-7-12(11)15-3/h4-7,10,13H,8-9H2,1-3H3
    • InChIKey: DIGWYPXIQYIUCU-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC=CC=1OC)OCC(C)C

計算された属性

  • 精确分子量: 286.05684g/mol
  • 同位素质量: 286.05684g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 185
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 18.5Ų

1-2-bromo-1-(2-methylpropoxy)ethyl-2-methoxybenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1133256-5g
1-[2-bromo-1-(2-methylpropoxy)ethyl]-2-methoxybenzene
1250752-13-6 95%
5g
$2235.0 2023-10-26
Enamine
EN300-1133256-0.05g
1-[2-bromo-1-(2-methylpropoxy)ethyl]-2-methoxybenzene
1250752-13-6 95%
0.05g
$647.0 2023-10-26
Enamine
EN300-1133256-10g
1-[2-bromo-1-(2-methylpropoxy)ethyl]-2-methoxybenzene
1250752-13-6 95%
10g
$3315.0 2023-10-26
Enamine
EN300-1133256-0.1g
1-[2-bromo-1-(2-methylpropoxy)ethyl]-2-methoxybenzene
1250752-13-6 95%
0.1g
$678.0 2023-10-26
Enamine
EN300-1133256-0.25g
1-[2-bromo-1-(2-methylpropoxy)ethyl]-2-methoxybenzene
1250752-13-6 95%
0.25g
$708.0 2023-10-26
Enamine
EN300-1133256-5.0g
1-[2-bromo-1-(2-methylpropoxy)ethyl]-2-methoxybenzene
1250752-13-6
5g
$2566.0 2023-06-09
Enamine
EN300-1133256-2.5g
1-[2-bromo-1-(2-methylpropoxy)ethyl]-2-methoxybenzene
1250752-13-6 95%
2.5g
$1509.0 2023-10-26
Enamine
EN300-1133256-0.5g
1-[2-bromo-1-(2-methylpropoxy)ethyl]-2-methoxybenzene
1250752-13-6 95%
0.5g
$739.0 2023-10-26
Enamine
EN300-1133256-1g
1-[2-bromo-1-(2-methylpropoxy)ethyl]-2-methoxybenzene
1250752-13-6 95%
1g
$770.0 2023-10-26
Enamine
EN300-1133256-1.0g
1-[2-bromo-1-(2-methylpropoxy)ethyl]-2-methoxybenzene
1250752-13-6
1g
$884.0 2023-06-09

1-2-bromo-1-(2-methylpropoxy)ethyl-2-methoxybenzene 関連文献

1-2-bromo-1-(2-methylpropoxy)ethyl-2-methoxybenzeneに関する追加情報

Introduction to 1-2-bromo-1-(2-methylpropoxy)ethyl-2-methoxybenzene (CAS No. 1250752-13-6)

1-2-bromo-1-(2-methylpropoxy)ethyl-2-methoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1250752-13-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a brominated aromatic ring and an ethyl chain with methoxy and isobutoxy substituents, has garnered attention due to its structural complexity and potential applications in synthetic chemistry and drug development.

The structure of 1-2-bromo-1-(2-methylpropoxy)ethyl-2-methoxybenzene consists of a brominated benzene ring (a 2-bromoanisole derivative) linked to an ethyl group via a bromo-substituted carbon atom. The ethyl chain is further modified with a methyl propoxy group at the first carbon and a methoxy group at the second carbon. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.

In recent years, the compound has been explored for its role in the synthesis of pharmaceutical intermediates. The presence of both bromine and methoxy groups provides multiple sites for further functionalization, enabling chemists to tailor the molecule for specific applications. For instance, the bromine atom can be used in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, while the methoxy group can participate in etherification reactions, making it a valuable building block in medicinal chemistry.

One of the most compelling aspects of 1-2-bromo-1-(2-methylpropoxy)ethyl-2-methoxybenzene is its potential use in the development of neurological agents. The aromatic ring structure is commonly found in many bioactive compounds that interact with central nervous system receptors. Additionally, the presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups can influence the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.

Recent studies have highlighted the compound's utility in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The brominated aromatic core can be modified to mimic natural substrates or inhibitors of protein kinases, which are enzymes involved in cell signaling pathways. By leveraging the reactivity of the bromine atom and the steric hindrance provided by the isobutoxy group, researchers have been able to develop novel inhibitors with improved selectivity and potency.

The synthesis of 1-2-bromo-1-(2-methylpropoxy)ethyl-2-methoxybenzene typically involves multi-step organic reactions starting from commercially available precursors. A common approach includes bromination of anisole followed by etherification with 1-bromo-2-methoxypropane, followed by further functionalization to introduce the isobutoxy group. Advances in catalytic methods have enabled more efficient and scalable synthesis routes, reducing reaction times and improving yields.

From a computational chemistry perspective, 1-2-bromo-1-(2-methylpropoxy)ethyl-2-methoxybenzene has been studied to understand its molecular interactions and electronic properties. Density Functional Theory (DFT) calculations have revealed that the presence of both bromine and methoxy groups significantly affects the molecule's dipole moment and polarizability. These properties are crucial for predicting how the compound will interact with biological targets, such as proteins or nucleic acids.

In conclusion, 1-2-bromo-1-(2-methylpropoxy)ethyl-2-methoxybenzene (CAS No. 1250752-13-6) is a multifaceted compound with broad applications in pharmaceutical research and organic synthesis. Its unique structural features make it an excellent candidate for developing novel therapeutic agents, particularly in neurological disorders and cancer treatment. As research continues to uncover new synthetic methodologies and applications, this compound is poised to play an increasingly important role in drug discovery and development.

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